N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide
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Overview
Description
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its versatile properties, making it valuable in drug discovery, material sciences, and organic synthesis.
Mechanism of Action
Target of Action
The primary targets of the compound N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide are currently unknown. This compound is a derivative of piperidine , a class of compounds that are present in more than twenty classes of pharmaceuticals . Piperidine derivatives have been shown to exhibit a wide range of biological activities .
Mode of Action
Piperidine derivatives are known to interact with various targets in the body, leading to a range of biological effects . The specific interactions of this compound with its targets would depend on the specific molecular structure of the compound and the nature of its targets.
Biochemical Pathways
Piperidine derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Piperidine derivatives have been shown to have a wide range of effects at the molecular and cellular level, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .
Preparation Methods
The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide typically involves the following steps:
Formation of the Piperidine Ring:
Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group is introduced to the piperidine ring through nucleophilic substitution reactions.
Formation of the Cinnamamide Moiety: The cinnamamide moiety is attached to the piperidine ring via amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is utilized in the study of biological pathways and interactions due to its ability to interact with various biological targets.
Industry: The compound’s properties make it valuable in material sciences, where it can be used to develop new materials with specific characteristics.
Comparison with Similar Compounds
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cinnamamide can be compared with other similar compounds such as:
N-(piperidin-4-yl)methyl)cinnamamide: Lacks the thiophen-3-ylmethyl group, resulting in different chemical and biological properties.
N-((1-(phenylmethyl)piperidin-4-yl)methyl)cinnamamide: Contains a phenylmethyl group instead of a thiophen-3-ylmethyl group, leading to variations in reactivity and binding affinity.
The uniqueness of this compound lies in its combination of the piperidine, thiophene, and cinnamamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-phenyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-20(7-6-17-4-2-1-3-5-17)21-14-18-8-11-22(12-9-18)15-19-10-13-24-16-19/h1-7,10,13,16,18H,8-9,11-12,14-15H2,(H,21,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSNRBWTYPTUAH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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